molecular formula C12H12O B11913037 2-Ethylnaphthalen-1-ol CAS No. 89096-08-2

2-Ethylnaphthalen-1-ol

Cat. No.: B11913037
CAS No.: 89096-08-2
M. Wt: 172.22 g/mol
InChI Key: KSTGSVANFMJGGB-UHFFFAOYSA-N
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Description

2-Ethylnaphthalen-1-ol (IUPAC name: 1-hydroxy-2-ethylnaphthalene) is a naphthol derivative featuring a hydroxyl group at the 1-position and an ethyl substituent at the 2-position of the naphthalene ring. These compounds are often utilized in pharmaceuticals, organic synthesis, and materials science due to their aromatic and reactive hydroxyl groups.

Properties

CAS No.

89096-08-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-8,13H,2H2,1H3

InChI Key

KSTGSVANFMJGGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

This method involves electrophilic substitution using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl group. The hydroxyl group at position 1 acts as a directing group, but regioselectivity challenges exist due to steric and electronic effects.

Procedure :

  • Reactants : 1-Naphthol, ethyl chloride, AlCl₃.

  • Conditions : Anhydrous dichloromethane (DCM) or toluene, room temperature, N₂ atmosphere .

  • Mechanism : AlCl₃ coordinates to the hydroxyl group, enhancing electrophilic aromatic substitution. The ethyl group typically adds to the 4-position (para to the hydroxyl group), but specific conditions may favor the 2-position (ortho) .

Challenges :

  • Regioselectivity : Dominant 4-ethyl products are often observed, requiring optimization for 2-ethyl selectivity .

  • Side Reactions : Dimers or polyalkylated products may form due to strong activating effects of the hydroxyl group .

Organometallic Substitution

Reagent Catalyst Yield (%) Conditions
Et₂ZnCuCl/dppf50–85DCM, RT, 10 min
EtLiTraceToluene, 24 h

Advantages :

  • High yields achievable with CuCl/dppf catalysis .

  • Minimal side products under optimized conditions .

Demethylation of Methylated Precursors

This method involves introducing an ethyl group via methoxy intermediates, followed by demethylation to yield the hydroxyl group.

Procedure :

  • Alkylation : React 1-naphthol with ethyl iodide and NaH to form 2-ethoxy-1-naphthol.

  • Demethylation : Treat with BBr₃ in DCM to replace methoxy with hydroxyl .

Key Steps :

Step Reagents Conditions Yield (%)
AlkylationEthyl iodide, NaHReflux, THF70–80
DemethylationBBr₃0°C → RT, DCM60–75

Limitations :

  • Requires precise control of alkylation regioselectivity .

  • BBr₃ is moisture-sensitive and hazardous .

Comparative Analysis of Methods

Method Regioselectivity Yield Complexity Catalysts/Reagents
Friedel-CraftsModerate50–85Low AlCl₃, ethyl chloride
OrganometallicHigh50–85Moderate CuCl/dppf, Et₂Zn
DemethylationModerate60–75High BBr₃, NaH

Challenges and Considerations

  • Steric Hindrance : Bulky ethyl groups may impede substitution at position 2.

  • Side Reactions : Formation of diethylated or polyalkylated byproducts is common in Friedel-Crafts reactions .

  • Catalyst Efficiency : CuCl/dppf significantly improves yields in organometallic substitutions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form ethylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Ethylnaphthaldehyde, ethylnaphthoquinone

    Reduction: Ethylnaphthalene

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Ethylnaphthalen-1-ol serves as a versatile building block in organic synthesis. Its hydroxyl group can act as a nucleophile, facilitating various chemical reactions such as:

  • Nucleophilic substitutions : The hydroxyl group can participate in substitution reactions to form derivatives with different functional groups.
  • Formation of heterocycles : It can be used to synthesize complex organic molecules, including heterocycles that are significant in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Naphthol Derivatives
Research has demonstrated methods for synthesizing this compound derivatives through reactions involving electrophilic aromatic substitution and coupling reactions. For instance, the use of Lewis acids has been explored to promote dearomatization and functionalization of naphthol derivatives, enhancing their reactivity and utility in further chemical transformations .

Biological Applications

Potential Pharmacological Uses
The biological activity of this compound is an area of ongoing research. Compounds in the naphthalene family are known for their potential anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve interactions with specific biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. The compound's structure allows it to participate in reactions that yield vibrant colors used in textiles, plastics, and inks.

Chemical Manufacturing
The compound also finds applications in the synthesis of various industrial chemicals. Its ability to undergo oxidation and reduction reactions makes it valuable for producing intermediates used in the manufacture of agrochemicals and pharmaceuticals.

Comparative Analysis Table

Application AreaSpecific UsesNotable Characteristics
Chemical Synthesis Building block for organic compoundsVersatile nucleophile; forms diverse derivatives
Biological Research Potential anticancer agentExhibits cytotoxicity against cancer cells
Industrial Chemistry Production of dyes and pigmentsContributes to vibrant color production
Pharmaceuticals Investigated for therapeutic propertiesPotential interactions with biological targets

Mechanism of Action

The mechanism of action of 2-Ethylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Molecular Weight LogP Melting Point (°C) Key References
2-Ethylnaphthalen-1-ol* 186.23 ~2.5† Not reported N/A
2-Chloronaphthalen-1-ol 178.61 2.1‡ 108–110
2-(Furan-2-ylmethyl)naphthalen-1-ol 224.25 3.73 Not reported
1-(Phenylamino-methyl)naphthalen-2-ol 275.34 2.9 >200 (decomposes)

*Theoretical values for this compound derived from computational tools (e.g., ChemDraw).
†Estimated based on ethyl group’s hydrophobicity.
‡Predicted using substituent contribution models.

Catalytic Hydrogenation and Functionalization

  • 2-Chloronaphthalen-1-ol: Synthesized via ring-expansion of 1-indanones under halogenation conditions.
  • 2-(Furan-2-ylmethyl)naphthalen-1-ol : Prepared through Friedel-Crafts alkylation or hydroxylamine-mediated cyclization.
  • 1-(Phenylamino-methyl)naphthalen-2-ol: Achieved via reductive amination of ketones with amines, yielding crystalline products.

Key Differences : Ethyl substituents typically require milder conditions for introduction (e.g., alkylation via Grignard reagents), whereas halogens or heterocycles demand specialized catalysts (e.g., Pd/C in ).

Toxicity and Regulatory Considerations

  • Naphthalene Derivatives : Methyl- and ethyl-substituted naphthalenes exhibit moderate aquatic toxicity (H411).
  • This compound : Expected to share similar hazards due to structural similarities, though specific data are lacking. Regulatory limits for naphthol derivatives often align with OECD guidelines.

Biological Activity

2-Ethylnaphthalen-1-ol, a compound belonging to the naphthol family, has garnered attention for its potential biological activities. This article delves into the existing research surrounding its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with an ethyl group and a hydroxyl group (-OH) attached. The molecular formula is C12_{12}H12_{12}O, and it has a molecular weight of approximately 184.23 g/mol. The presence of the hydroxyl group contributes to its solubility in organic solvents and influences its reactivity in biochemical processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various derivatives of naphthol, including this compound, reported significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as a lead compound in developing new antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli
This compound16Pseudomonas aeruginosa

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. It has been shown to inhibit certain enzymes that are critical for cellular proliferation and survival. For instance, the compound's interaction with nitrilases has been implicated in promoting hypocotyl elongation in plant models under high-temperature conditions, suggesting a role in plant growth regulation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several naphthol derivatives, including this compound. This study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. The findings suggest that modifications to the naphthol structure could enhance potency and selectivity .

Case Study 2: Cancer Cell Line Studies

In another investigation, the effects of this compound on human breast cancer cell lines were examined. Results indicated that treatment with this compound led to significant reductions in cell viability, with IC50_{50} values suggesting potent anticancer activity. Further analysis revealed changes in cell cycle distribution and increased markers of apoptosis .

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